1-Benzoylcyclopropanecarboxylic acid
Overview
Description
1-Benzoylcyclopropanecarboxylic acid is an organic compound with the molecular formula C11H10O3. It belongs to the class of carboxylic acids and features a cyclopropane ring bonded to a benzoyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the carboxylation of Grignard reagents. This method includes the reaction of a Grignard reagent with carbon dioxide to yield a metal carboxylate, which is then protonated to form the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
1-Benzoylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of cyclopropanol derivatives.
Substitution: Formation of substituted benzoylcyclopropanecarboxylic acids.
Scientific Research Applications
1-Benzoylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Benzoylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The cyclopropane ring and benzoyl group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Aminocyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid
- Benzoylformic acid
Comparison
1-Benzoylcyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a benzoyl group. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, 1-Aminocyclopropanecarboxylic acid lacks the benzoyl group, resulting in different reactivity and applications .
Biological Activity
1-Benzoylcyclopropanecarboxylic acid (CAS Number: 79172-43-3) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a benzoyl group and a carboxylic acid functional group. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular processes such as proliferation and apoptosis. Research indicates that this compound may inhibit specific enzymes or receptors involved in cancer cell proliferation, potentially serving as an anticancer agent.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation .
- Enzymatic Interaction : The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways crucial for cellular function .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have examined the effects of this compound in various biological contexts:
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of specific cancer cell lines, suggesting its potential as an anticancer agent.
- Metabolic Pathway Analysis : Research involving metabolic profiling indicated that the compound alters the expression of genes associated with cell growth and apoptosis, further supporting its role in cancer therapy.
Properties
IUPAC Name |
1-benzoylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9(8-4-2-1-3-5-8)11(6-7-11)10(13)14/h1-5H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRZRJABAKWWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509037 | |
Record name | 1-Benzoylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79172-43-3 | |
Record name | 1-Benzoylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79172-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzoylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzoylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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